molecular formula C25H30N2O4 B1290407 1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate CAS No. 676607-30-0

1'-Benzyl 1-tert-butyl spiro[indoline-3,4'-piperidine]-1,1'-dicarboxylate

Cat. No.: B1290407
CAS No.: 676607-30-0
M. Wt: 422.5 g/mol
InChI Key: MYNBPRNQZPMQQP-UHFFFAOYSA-N
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Description

1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate is a complex organic compound featuring a spirocyclic structure. This compound is part of the indoline and piperidine families, which are known for their significant roles in medicinal chemistry and organic synthesis. The spirocyclic framework imparts unique chemical properties, making it a valuable target for research and development in various scientific fields.

Biochemical Analysis

Biochemical Properties

1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . The interaction with these enzymes is primarily through binding to their active sites, leading to the inhibition of their catalytic activities. Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can interact with proteins involved in cell signaling pathways, modulating their functions and affecting downstream cellular processes .

Cellular Effects

The effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . It also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate influences cellular metabolism by modulating the activity of metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate involves several key interactions at the molecular level. This compound binds to the active sites of target enzymes, such as topoisomerases and kinases, inhibiting their catalytic activities and preventing DNA replication and cell division . Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions lead to changes in the expression of genes involved in cell cycle regulation, apoptosis, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can maintain its biological activity for several weeks, making it suitable for prolonged experimental use . Its effects on cellular function may vary depending on the duration of exposure, with prolonged treatment leading to more pronounced changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate in animal models vary with different dosages. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells without causing significant toxicity . At higher doses, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with off-target proteins and enzymes, leading to unintended cellular damage .

Metabolic Pathways

1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolic flux and changes in metabolite levels . Additionally, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can modulate the activity of enzymes involved in lipid metabolism, affecting the synthesis and degradation of fatty acids . These interactions contribute to the compound’s overall impact on cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The compound’s localization and accumulation within specific tissues are influenced by its interactions with tissue-specific transporters and binding proteins .

Subcellular Localization

The subcellular localization of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate plays a crucial role in its activity and function. This compound has been observed to localize primarily in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins . The presence of targeting signals and post-translational modifications may direct 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate to specific subcellular compartments, enhancing its biological activity . Additionally, the compound’s localization within the mitochondria is associated with its ability to induce apoptosis and modulate cellular metabolism .

Preparation Methods

The synthesis of 1’-Benzyl 1-tert-butyl spiro[indoline-3,4’-piperidine]-1,1’-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated synthesis techniques to scale up the production .

Properties

IUPAC Name

1-O'-benzyl 1-O-tert-butyl spiro[2H-indole-3,4'-piperidine]-1,1'-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-24(2,3)31-23(29)27-18-25(20-11-7-8-12-21(20)27)13-15-26(16-14-25)22(28)30-17-19-9-5-4-6-10-19/h4-12H,13-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNBPRNQZPMQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C4=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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